Raltegravir-d3 Potassium Salt
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Overview
Description
Raltegravir-d3 Potassium Salt is a labeled derivative of the antiretroviral drug raltegravir. It is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of raltegravir. The compound is a potent inhibitor of human immunodeficiency virus (HIV) integrase, an enzyme essential for the viral replication process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Raltegravir-d3 Potassium Salt involves multiple steps, starting with the preparation of the core structure of raltegravir. The final step involves the incorporation of deuterium atoms to produce the deuterated version, Raltegravir-d3, and the conversion to its potassium salt form .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of solid self-microemulsifying drug delivery systems (S-SMEDDS) to improve the dissolution properties of the compound .
Chemical Reactions Analysis
Types of Reactions
Raltegravir-d3 Potassium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a range of substituted analogs .
Scientific Research Applications
Raltegravir-d3 Potassium Salt is extensively used in scientific research for various applications:
HIV Research: It is used to study the efficacy and mechanism of action of HIV integrase inhibitors.
Cancer Research: The compound is employed in studies exploring the impact of HIV drugs on cancer cells.
Biochemical and Physiological Studies: Researchers use the compound to investigate the biochemical and physiological effects of HIV drugs.
Pharmacokinetics and Pharmacodynamics: It is used to study the absorption, distribution, metabolism, and excretion of raltegravir in the body.
Mechanism of Action
Raltegravir-d3 Potassium Salt inhibits the HIV integrase enzyme, preventing the integration of viral DNA into the host cell genome. This inhibition blocks the replication of the virus and reduces the viral load in infected individuals . The compound primarily targets the integrase enzyme and disrupts its function by binding to the active site, thereby preventing the strand transfer step of viral DNA integration .
Comparison with Similar Compounds
Similar Compounds
Raltegravir: The non-deuterated version of Raltegravir-d3 Potassium Salt, used as an antiretroviral drug.
Elvitegravir: Another HIV integrase inhibitor with a similar mechanism of action.
Dolutegravir: A more recent integrase inhibitor with improved pharmacokinetic properties.
Uniqueness
This compound is unique due to its deuterium labeling, which allows for more precise pharmacokinetic studies. The deuterium atoms provide a distinct mass difference, enabling researchers to track the compound more accurately in biological systems .
Properties
CAS No. |
1246816-98-7 |
---|---|
Molecular Formula |
C20H20FKN6O5 |
Molecular Weight |
485.532 |
IUPAC Name |
potassium;4-[(4-fluorophenyl)methylcarbamoyl]-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxo-1-(trideuteriomethyl)pyrimidin-5-olate |
InChI |
InChI=1S/C20H21FN6O5.K/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11;/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30);/q;+1/p-1/i4D3; |
InChI Key |
IFUKBHBISRAZTF-NXIGQQGZSA-M |
SMILES |
CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)[O-])C(=O)NCC3=CC=C(C=C3)F.[K+] |
Synonyms |
N-[(4-Fluorophenyl)methyl]-1,6-dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxamide-d3 Potassium Salt; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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